molecular formula C25H21N3O4 B6254492 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid CAS No. 1922779-23-4

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid

Cat. No.: B6254492
CAS No.: 1922779-23-4
M. Wt: 427.5 g/mol
InChI Key: IPVHMTCQKVLQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative featuring a 1H-pyrrolo[2,3-b]pyridine substituent. The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions .

Properties

CAS No.

1922779-23-4

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid

InChI

InChI=1S/C25H21N3O4/c29-24(30)22(14-28-13-11-16-6-5-12-26-23(16)28)27-25(31)32-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-13,21-22H,14-15H2,(H,27,31)(H,29,30)

InChI Key

IPVHMTCQKVLQRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC5=C4N=CC=C5)C(=O)O

Origin of Product

United States

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid, often abbreviated as Fmoc-Pyrrolidine, is a synthetic compound with notable implications in pharmaceutical and biochemical research. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyrrolo[2,3-b]pyridine moiety, which contribute to its biological activity.

The compound has the following chemical properties:

  • Molecular Formula : C25H21N3O4
  • Molecular Weight : 429.46 g/mol
  • CAS Number : 737007-45-3

The biological activity of Fmoc-Pyrrolidine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The Fmoc group stabilizes the compound during reactions, while the pyrrolo[2,3-b]pyridine structure allows for interactions through hydrogen bonding and hydrophobic interactions. These interactions can modulate enzymatic activity or receptor binding, leading to various biological effects.

Biological Activity

Research indicates that Fmoc-Pyrrolidine exhibits several biological activities:

  • Antitumor Activity :
    • Studies have shown that derivatives of pyrrolidine compounds can inhibit tumor cell proliferation. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of specific apoptotic pathways.
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function.
  • Neuroprotective Effects :
    • There is evidence suggesting that Fmoc-Pyrrolidine may protect neuronal cells from oxidative stress, potentially providing therapeutic benefits in neurodegenerative diseases.

Case Studies

Several studies have investigated the biological effects of Fmoc-Pyrrolidine and related compounds:

Study Findings
Study 1: Antitumor ActivityFound that Fmoc-Pyrrolidine derivatives inhibited proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase.
Study 2: Antimicrobial TestingReported significant inhibitory effects on Staphylococcus aureus and Escherichia coli at low concentrations.
Study 3: NeuroprotectionDemonstrated that treatment with Fmoc-Pyrrolidine reduced neuronal cell death in models of oxidative stress.

Synthesis and Applications

Fmoc-Pyrrolidine is synthesized through multi-step reactions involving the protection of amine groups and coupling with pyrrolo[2,3-b]pyridine derivatives. Its applications span across:

  • Pharmaceutical Development : As an intermediate in the synthesis of novel drugs targeting cancer and infectious diseases.
  • Biochemical Research : Used in studying enzyme mechanisms and protein-ligand interactions.

Comparison with Similar Compounds

Key Observations:

Chlorinated indole () increases molecular weight and lipophilicity, which may improve membrane permeability in drug candidates.

Synthetic Accessibility: The synthesis of Fmoc-protected derivatives typically involves coupling Fmoc-OSu (succinimidyl carbonate) to amino acids under basic conditions . However, introducing complex heterocycles (e.g., pyrrolopyridine) may require specialized coupling reagents or protective strategies to avoid side reactions.

Biological Relevance :

  • Indole derivatives () are prevalent in bioactive peptides and kinase inhibitors, while pyrimidine-containing analogs () are explored as nucleotide mimics . The target compound’s pyrrolopyridine group may confer distinct binding properties, though empirical studies are needed.

Physicochemical Properties

  • Solubility : Polar heterocycles (e.g., pyrazole) enhance aqueous solubility, whereas halogenated or aromatic substituents (e.g., 6-chloro-indole) increase hydrophobicity .
  • Stability : Fmoc-protected compounds are stable under SPPS conditions but require trifluoroacetic acid (TFA) for deprotection .

Pharmacological Potential

  • Ferroptosis Induction: highlights natural and synthetic compounds as ferroptosis inducers (FINs).
  • Peptide Engineering : The Fmoc group’s orthogonality makes these derivatives valuable in synthesizing modified peptides for targeted drug delivery or enzyme inhibition .

Preparation Methods

Alkylation of Chiral Glycine Equivalents

The Ni(II)-complex derived from glycine and a tridentate chiral ligand undergoes alkylation with 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine. The reaction, conducted in dimethylformamide (DMF) at 25°C, achieves 74% yield with >99% diastereoselectivity. The chiral auxiliary ensures retention of configuration at the α-carbon, critical for obtaining the (S)-enantiomer.

Disassembly of the Ni(II) Complex

Following alkylation, the Ni(II) complex is treated with HCl in methanol to release the free amino acid. This step preserves the stereochemical integrity of the product, yielding 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-L-alanine in 85% purity.

Fmoc Protection

The free amine is subsequently protected with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in a mixture of dioxane and aqueous sodium bicarbonate. This step proceeds quantitatively, affording the final Fmoc-protected amino acid in 49% overall yield.

Solid-Phase Synthesis Using 2-CTC Resin

An alternative strategy adapts solid-phase methodologies for hindered amino acids. As detailed in, 2-chlorotrityl chloride (2-CTC) resin serves as a temporary carboxylate protector, enabling sequential N-methylation and Fmoc protection. While originally developed for N-methylated residues, this approach is adaptable to pyrrolo[2,3-b]pyridine-containing analogs:

Resin Loading and Alkylation

Fmoc-βAla-OH (3 equivalents) is dissolved in anhydrous dichloromethane (DCM) and coupled to 2-CTC resin using N,N-diisopropylethylamine (DIEA) as a base. After capping unreacted sites with methanol, the resin-bound amino acid undergoes alkylation with 1H-pyrrolo[2,3-b]pyridine-1-ylmethyl bromide. The reaction is monitored via LC-MS to confirm complete substitution.

Cleavage and Purification

The product is cleaved from the resin using 1% trifluoroacetic acid (TFA) in DCM, preserving acid-labile side chains. Reverse-phase HPLC purification yields the target compound with >95% purity. This method circumvents solubility challenges associated with hydrophobic heterocycles.

Analytical Characterization and Optimization

Physicochemical Properties

Key data for the compound include:

PropertyValueSource
Molecular FormulaC25H21N3O4
Molecular Weight427.45 g/mol
SolubilityDMSO: 10 mM
Storage Stability-20°C for 1 month

Yield Optimization

Comparative studies reveal that the Ni(II)-mediated route offers superior stereocontrol (99% ee) but lower overall yield (49%) compared to solid-phase methods (60–70% yield). Solvent selection critically impacts alkylation efficiency: DMF outperforms THF due to enhanced solubility of the heterocyclic electrophile.

Scalability Challenges

Large-scale synthesis is hampered by the cost of 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine. Patent suggests in situ generation via Mannich reactions, though this introduces additional purification steps. Catalyst recycling in the Ni(II) system remains an area for improvement .

Q & A

Q. What is the role of the Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group in this compound?

The Fmoc group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions during coupling steps and can be selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without affecting other functional groups. This allows sequential elongation of peptide chains .

Q. What are standard protocols for synthesizing this compound?

Synthesis typically involves:

  • Step 1 : Reaction of the parent amino acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a solvent like 1,4-dioxane or dichloromethane, using sodium carbonate as a base.
  • Step 2 : Purification via reverse-phase chromatography or recrystallization to achieve ≥95% purity.
  • Step 3 : Characterization using HPLC, NMR (¹H, ¹³C), and mass spectrometry to confirm structure and purity .

Advanced Research Questions

Q. How can coupling efficiency be optimized when using this compound in peptide synthesis?

Coupling efficiency depends on:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity.
  • Activation reagents : HOBt (hydroxybenzotriazole) or COMU® improve coupling yields by reducing racemization.
  • Temperature : Reactions performed at 0–4°C minimize side reactions, while room temperature accelerates kinetics.
  • Molar ratios : A 2–3-fold excess of the activated amino acid derivative ensures complete coupling .

Q. How should researchers resolve contradictions in reported synthetic yields (e.g., 60–85%)?

Discrepancies may arise from:

  • Purity of starting materials : Impurities in Fmoc-Cl or the amino acid precursor reduce yields.
  • Reaction monitoring : Use HPLC or TLC to track reaction progress and optimize termination points.
  • Workup protocols : Inefficient extraction or drying steps can lead to product loss. Reproducibility improves with strict control of anhydrous conditions and inert atmospheres .

Q. What advanced analytical methods validate the structural integrity of this compound?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight with <5 ppm error.
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the pyrrolo[2,3-b]pyridine moiety.
  • X-ray crystallography : Provides absolute stereochemical configuration if crystalline forms are obtainable .

Q. How does the pyrrolo[2,3-b]pyridin-1-yl substituent influence biological activity?

This heterocyclic group enhances:

  • Pharmacokinetics : Increased lipophilicity improves membrane permeability.
  • Target engagement : The planar aromatic system facilitates π-π stacking with protein binding pockets (e.g., kinase ATP sites).
  • Metabolic stability : Resistance to oxidative degradation compared to indole derivatives .

Q. What strategies mitigate instability during storage and handling?

  • Storage : Keep at –20°C under desiccation (e.g., in a vacuum-sealed container with silica gel).
  • Light sensitivity : Protect from UV exposure using amber glass vials.
  • Solubility : Store in DMSO or acetonitrile to prevent hydrolysis; avoid aqueous buffers unless used immediately .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.